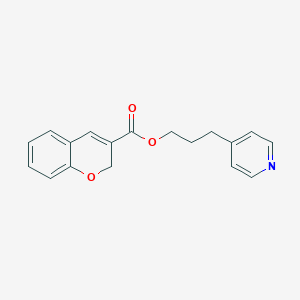
3-(Pyridin-4-yl)propyl 2H-chromene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Pyridin-4-yl)propyl 2H-chromene-3-carboxylate is a heterocyclic compound that combines a pyridine ring and a chromene moiety. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-4-yl)propyl 2H-chromene-3-carboxylate typically involves a multi-step process. One efficient method is a one-pot synthesis involving a three-component reaction of 4-oxo-4H-chromene-3-carbaldehydes, malononitrile or cyanoacetates, and aromatic amines under catalyst-free conditions in an environmentally friendly medium (ethanol–water, 3:1 v/v) . This method avoids traditional recrystallization and chromatographic purification methods, making it more sustainable and cost-effective.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and sustainable practices are likely to be applied, focusing on reducing toxic waste and using environmentally compatible materials.
Análisis De Reacciones Químicas
Types of Reactions
3-(Pyridin-4-yl)propyl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chromene derivatives with additional oxygen-containing groups, while reduction may yield more saturated compounds.
Aplicaciones Científicas De Investigación
3-(Pyridin-4-yl)propyl 2H-chromene-3-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antibacterial, anti-inflammatory, and anticancer activities.
Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activities.
Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mecanismo De Acción
The mechanism of action of 3-(Pyridin-4-yl)propyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological activity being investigated .
Comparación Con Compuestos Similares
Similar Compounds
4H-chromene derivatives: These compounds share the chromene moiety and have similar biological activities.
Chromeno[2,3-b]pyridine derivatives: These compounds combine chromene and pyridine rings and are investigated for similar applications.
Uniqueness
3-(Pyridin-4-yl)propyl 2H-chromene-3-carboxylate is unique due to its specific combination of a pyridine ring and a chromene moiety, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C18H17NO3 |
|---|---|
Peso molecular |
295.3 g/mol |
Nombre IUPAC |
3-pyridin-4-ylpropyl 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C18H17NO3/c20-18(21-11-3-4-14-7-9-19-10-8-14)16-12-15-5-1-2-6-17(15)22-13-16/h1-2,5-10,12H,3-4,11,13H2 |
Clave InChI |
VUUIPQBHNDBYNZ-UHFFFAOYSA-N |
SMILES canónico |
C1C(=CC2=CC=CC=C2O1)C(=O)OCCCC3=CC=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


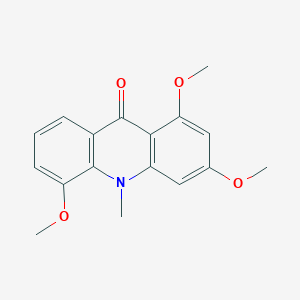
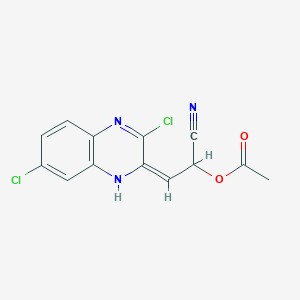
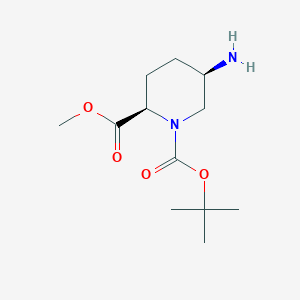
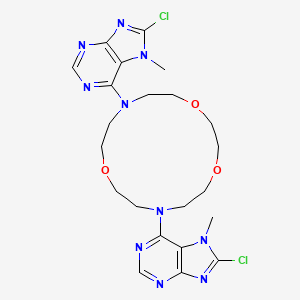

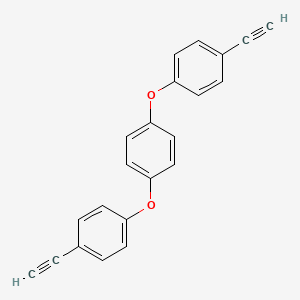

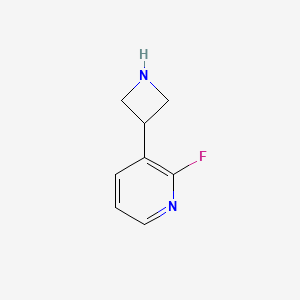
![4-Chloro-8-(6-methoxy-2-methylpyridin-3-yl)-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazine](/img/structure/B12930308.png)
![Butyl 6-methyl-4-oxo-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B12930316.png)
![6-chloro-1-isopropyl-1H-imidazo[4,5-c]pyridine](/img/structure/B12930324.png)
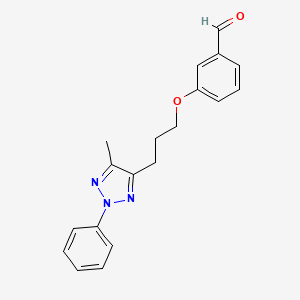
![9H-Purin-2-amine, 6-chloro-9-[[2-(chloromethyl)phenyl]methyl]-](/img/structure/B12930331.png)

